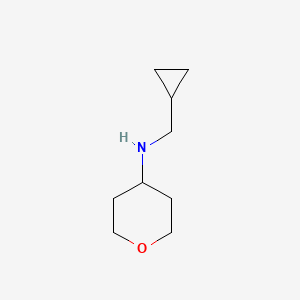

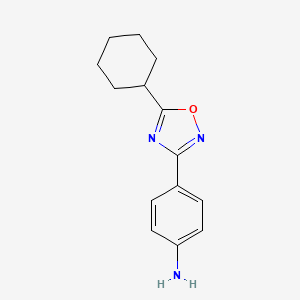

N-(cyclopropylmethyl)oxan-4-amine

Übersicht

Beschreibung

Chemical Reactions Analysis

Amines, including N-(cyclopropylmethyl)oxan-4-amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with aldehydes and ketones to form imine derivatives .Relevant Papers A paper titled “Sustainable Synthesis of Noroxymorphone via a Key Electrochemical N-Demethylation Step” discusses the synthesis of opioid antagonists such as naloxone and naltrexone, which involve the modification of the N-methyl group of morphinan alkaloids . While N-(cyclopropylmethyl)oxan-4-amine is not specifically mentioned, the paper could provide valuable insights into the synthesis and reactions of similar compounds.

Wissenschaftliche Forschungsanwendungen

Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles

A comprehensive review by Kamneva, Anis’kova, and Egorova (2018) highlights the systematized data on reactions of arylmethylidene derivatives with various nucleophilic agents, demonstrating the production of a wide range of compounds including amides, which are crucial for pharmaceutical applications and materials science. This study emphasizes the versatility of reactions dependent on reagent structure and conditions, showcasing the potential of complex amines in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Degradation of Nitrogen-containing Hazardous Compounds

The work of Bhat and Gogate (2021) focuses on the degradation of nitrogen-containing compounds, such as amines, using advanced oxidation processes. Highlighting the challenge of degrading recalcitrant nitrogenous compounds, this review underscores the effectiveness of advanced oxidation in mineralizing these compounds, which is pertinent to environmental cleanup and water treatment (Bhat & Gogate, 2021).

Oxo Boron Clusters and Open Frameworks

Lin and Yang (2011) explore the synthesis and structural characterization of oxo boron clusters using different amine molecules. The study showcases the application of these clusters in creating new compounds with potential uses in catalysis, optics, and materials science. Their work provides insight into the utilization of amines in the development of innovative materials with unique properties (Lin & Yang, 2011).

Metabolic Fate of Tricyclic Antidepressants

Breyer-Pfaff (2004) reviews the oxidative metabolism of tricyclic antidepressants, revealing the conversion into various metabolites through reactions involving primary amines. This research is pivotal for understanding the biotransformation of pharmaceutical compounds, impacting drug design and therapeutic strategies (Breyer-Pfaff, 2004).

Plant Betalains: Antioxidant Activity and Clinical Efficacy

Khan (2016) presents an overview of betalains, nitrogenous plant pigments, highlighting their safety, antioxidant activity, and clinical efficacy. The review indicates the potential health benefits of betalains and their under-utilized value in pharmaceutical and cosmetic industries, emphasizing the role of nitrogenous compounds in enhancing human health and well-being (Khan, 2016).

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(1)7-10-9-3-5-11-6-4-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPWDDPARFLJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)oxan-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)

![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)

![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)

![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)

![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)

amine](/img/structure/B1418571.png)

![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)